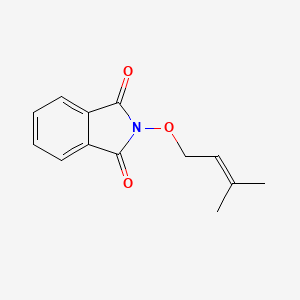

2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione

概要

説明

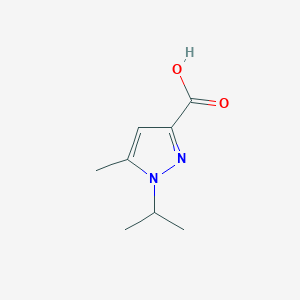

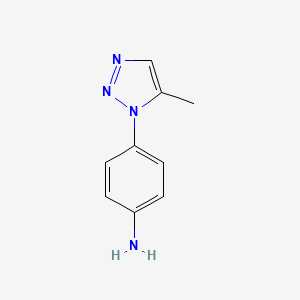

“2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 . This indicates that the compound contains a 3-methyl-2-butenyl group attached to an isoindoline-1,3-dione structure .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 231.25 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Anti-Allergic and Anti-Asthmatic Properties

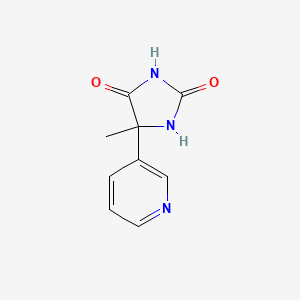

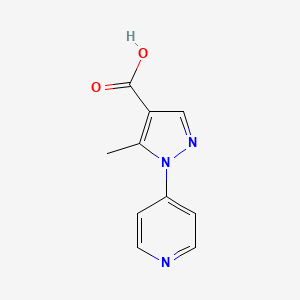

A synthetic phthalimide derivative, PD1 (a variant of isoindoline-1,3-dione), exhibited anti-allergic and anti-asthmatic properties. In vitro and in vivo studies showed that PD1 suppressed β-hexosaminidase activity in mast cells and reduced inflammatory cell count and Th2 cytokine levels in an ovalbumin-induced asthma mouse model. The treatment led to decreased severity of inflammation and mucin secretion in the lungs, indicating potential for anti-allergic therapy (Huang et al., 2018).

Antihypertensive Properties

In a series of synthesized compounds, the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one series showed significant antihypertensive activity. The most active compounds, like trequinsin, displayed a hemodynamic profile characteristic of an arteriolar dilator, indicating their potential use in managing hypertension (Lal et al., 1984).

Anticonvulsant Properties

New acetamide derivatives of phthalimide and its analogs showed notable anticonvulsant properties. Compounds like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione demonstrated protection in electrically induced seizures, indicating their potential as anticonvulsant agents (Kamiński et al., 2011).

Hypoglycemic Properties

Isoxazolidine-3,5-dione, a cyclic malonic acid derivative, and related 1,3-dicarbonyl compounds have been found to be important for insulin-sensitizing activity. Compounds like Dimethyl malonate demonstrated significant hypoglycemic effects, suggesting potential applications in diabetes management (Shinkai et al., 1998).

Antitumor Properties

A novel compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, showed significant in vivo antitumor potency with no significant cardiotoxicity, hepatotoxicity, or nephrotoxicity. This compound demonstrated tumor regression effects and stability in murine blood plasma, indicating potential for further drug development (Mukherjee et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements for this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

- Isoindoline-1,3-dione may also interact with other dopamine receptors (e.g., D2), affecting adenylyl cyclase activity and ion currents .

- It may also modulate ion currents, inhibiting Ca2+ influx or facilitating K+ channel opening through Gαo and Gi3 proteins .

- Its inhibition of β-amyloid protein aggregation suggests potential relevance in Alzheimer’s disease .

- Cellular effects include modulation of ion channels and potential anti-aggregation properties against β-amyloid proteins .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

特性

IUPAC Name |

2-(3-methylbut-2-enoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOJVJDSRGTZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCON1C(=O)C2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)

![4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3023040.png)